molecular formula C8H11NO3 B3060467 Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate CAS No. 4189-20-2

Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate

Cat. No.: B3060467
CAS No.: 4189-20-2
M. Wt: 169.18 g/mol
InChI Key: NVNAIVPPUAEZEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The structure of compounds similar to this compound has been confirmed by various methods such as FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .


Chemical Reactions Analysis

The reaction of 5-phenyl-2,3-dihydro-2,3-furandione with ethyl 3-benzylamino-2-butenoate, resulting in a compound similar to this compound, has been studied . The structure of the pyrrole derivative was confirmed by X-ray analysis .

Scientific Research Applications

Chemical Reaction Studies

Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate is studied in various chemical reactions. For example, Fesenko et al. (2010) explored the dramatic effects of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is closely related to this compound. This study highlighted how the basicity and nucleophilicity of the reaction media significantly affect the reaction pathway, leading to either ring expansion or nucleophilic substitution (Fesenko et al., 2010).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been a subject of research. For instance, Aliev et al. (1995) investigated the synthesis and crystal structure of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate. X-ray analysis confirmed the structure of the pyrrole derivative, contributing to the understanding of such compounds' molecular structures (Aliev et al., 1995).

Synthesis of Novel Compounds

This compound is also used in the synthesis of new compounds. Ryndina et al. (2002) described the synthesis of thieno[3,4-d]pyrimidines through reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, demonstrating its utility in creating novel chemical structures (Ryndina et al., 2002).

Applications in Fluorescence Studies

This compound has been involved in studies related to fluorescence. For example, Al-Masoudi et al. (2015) used a similar compound, ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, in the synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds. These synthesized compounds showed fluorescence activity, indicating potential applications in fluorescence-based research (Al-Masoudi et al., 2015).

Mechanism of Action

The possible mechanism of action of compounds similar to Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions for research on Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate could include further exploration of its potential applications in drug development. Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .

Properties

IUPAC Name

ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-12-8(11)6-4-7(10)9-5(6)2/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNAIVPPUAEZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332448
Record name ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4189-20-2
Record name ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
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Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
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Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
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Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
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Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate

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